

literature review of 4-Bromo-1-chloro-2-iodobenzene synthesis methods

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Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-iodobenzene

Cat. No.: B1524310

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An In-depth Technical Guide to the Synthesis of **4-Bromo-1-chloro-2-iodobenzene**

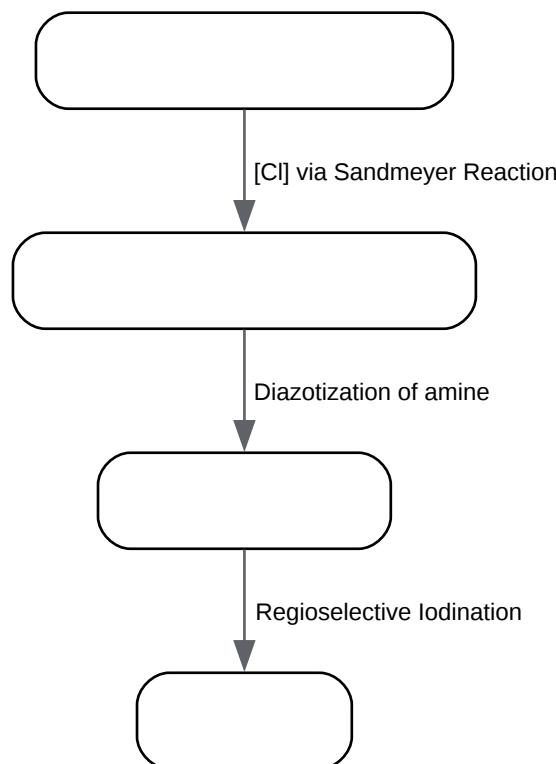
Introduction

4-Bromo-1-chloro-2-iodobenzene is a highly functionalized tri-substituted halobenzene. Its unique substitution pattern, featuring three different halogens with distinct reactivities (I > Br > Cl) in metal-catalyzed cross-coupling reactions, makes it a valuable and versatile building block in organic synthesis. This regiochemical differentiation allows for sequential, selective functionalization, rendering it an important intermediate in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.^[1] This guide provides a comprehensive review of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers and development professionals.

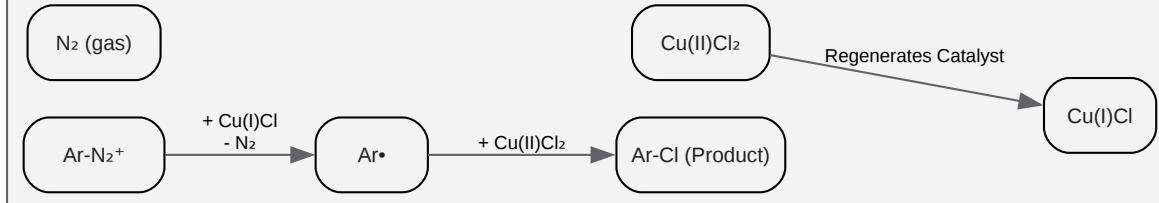
Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic approach to **4-Bromo-1-chloro-2-iodobenzene** points towards the manipulation of an amino group via a diazonium salt intermediate. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides, emerges as the most robust and regioselective strategy.^{[2][3]} This pathway hinges on the synthesis of a key precursor: 4-Bromo-2-iodoaniline.

The primary disconnection strategy is as follows:



Sandmeyer Reaction Mechanism



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References

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